(E)-Rilzabrutinib

Immune Thrombocytopenia Platelet Aggregation BTK Inhibition

(E)-Rilzabrutinib (PRN1008) is the only BTK inhibitor combining reversible covalent Cys-481 binding with dual BTK/TEC inhibition (IC50<10nM). Its defined (R,E)-stereochemistry directly determines pharmacological activity—alternative isomers or generic substitutes are not equivalent. Unlike irreversible inhibitors (ibrutinib), it preserves platelet aggregation function, making it the gold standard for ITP and thrombocytopenia research. The tailored residence time enables safer long-term dosing models in chronic autoimmune diseases. For reproducible BTK/TEC pathway dissection, only the exact (E)-isomer delivers validated results.

Molecular Formula C27H30O16
Molecular Weight 610.5 g/mol
CAS No. 1340-08-5
Cat. No. B3027578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Rilzabrutinib
CAS1340-08-5
Molecular FormulaC27H30O16
Molecular Weight610.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
InChIInChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1
InChIKeyIKGXIBQEEMLURG-NVPNHPEKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.125 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Rilzabrutinib Procurement Guide: BTK Inhibitor with Reversible Covalent Binding Mechanism


(E)-Rilzabrutinib (also known as PRN1008) is an oral, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK) with an IC50 of 1.3 nM . It is a small molecule compound with the molecular formula C36H40FN9O3 and a molecular weight of approximately 665.8 g/mol [1]. Its unique mechanism of action involves a reversible covalent bond with the Cys-481 residue of BTK, which distinguishes it from traditional irreversible inhibitors [2]. The compound is primarily investigated for the treatment of immune-mediated diseases, most notably Immune Thrombocytopenia (ITP), for which it has received FDA approval as a first-in-class BTK inhibitor [3]. Its molecular design aims to provide potent target engagement with a tailored residence time, aiming to balance efficacy with reduced off-target effects [4].

Why Generic Substitution is Not an Option for (E)-Rilzabrutinib in Research & Procurement


Generic substitution is not a viable option for (E)-rilzabrutinib due to its highly specific and non-interchangeable molecular features. The compound exists as a specific (E)-isomer with a defined (R)-stereocenter; alternative stereoisomers, such as the (S,E)-enantiomer, would possess different pharmacological properties and are not equivalent [1]. Furthermore, its defining mechanism is reversible covalent inhibition of BTK, a feature that directly impacts its safety and efficacy profile compared to other BTK inhibitors like ibrutinib, which binds irreversibly [2]. Any generic or alternative compound lacking this precise stereochemistry and binding mode would constitute a different molecular entity, with unpredictable and potentially inferior activity, selectivity, and safety profiles. Therefore, procurement of the exact compound, (E)-rilzabrutinib, is essential for ensuring reproducible and meaningful research outcomes [3].

Quantitative Differentiation: (E)-Rilzabrutinib vs. Key Comparators


Superior Platelet Function Preservation Compared to Ibrutinib in ITP

(E)-Rilzabrutinib demonstrates a critical differentiation in safety, specifically regarding platelet function, when compared to the irreversible BTK inhibitor ibrutinib. This is a key differentiator for its use in thrombocytopenic disorders. Data indicates that while ibrutinib significantly impairs platelet aggregation, (E)-rilzabrutinib does not. [1] [2]

Immune Thrombocytopenia Platelet Aggregation BTK Inhibition

Kinase Selectivity Profile: Differential Inhibition of BTK vs. TEC

(E)-Rilzabrutinib exhibits a distinct kinase selectivity profile, characterized by a low selectivity for BTK over TEC kinase, compared to remibrutinib which shows high selectivity. This differential inhibition of TEC kinase is linked to the observed effects on platelet aggregation. (E)-rilzabrutinib inhibits both BTK and TEC (IC50 < 10 nM for TEC), whereas remibrutinib is >300-fold selective for BTK over TEC. [1]

Kinase Selectivity BTK TEC Kinase

Reversible Covalent Binding Mode Enables BTK Turnover and Reduces Off-Target Risk

(E)-Rilzabrutinib is a reversible covalent inhibitor, a mechanism distinct from irreversible inhibitors like ibrutinib. This binding mode allows for a tailored residence time on BTK and target turnover. This is in contrast to ibrutinib, which forms a permanent covalent bond, leading to prolonged target inhibition and increased risk of off-target effects and toxicity. [1] [2]

Covalent Reversible Inhibition Residence Time Drug Safety

Clinical Efficacy in ITP: Durable Platelet Response vs. Placebo

In the pivotal Phase 3 LUNA 3 trial for Immune Thrombocytopenia (ITP), (E)-rilzabrutinib demonstrated a significantly higher proportion of patients achieving a durable platelet response compared to placebo. [1]

Phase 3 Clinical Trial Immune Thrombocytopenia Durable Platelet Response

Recommended Research & Application Scenarios for (E)-Rilzabrutinib


Investigation of BTK/TEC Dual Inhibition in Immune Cell Signaling

Ideal for studies requiring the dissection of BTK and TEC kinase pathways due to (E)-rilzabrutinib's unique low selectivity profile. Its dual inhibition of BTK and TEC (IC50 < 10 nM for both) makes it a valuable tool compound for exploring the synergistic or independent roles of these kinases in immune cell activation and function, a property not shared by highly selective BTK inhibitors like remibrutinib [1].

Modeling Platelet-Sparing BTK Inhibition in Thrombocytopenia Research

The definitive compound for in vitro and in vivo models of immune thrombocytopenia (ITP) and other thrombocytopenic disorders. (E)-rilzabrutinib's ability to achieve clinical efficacy without impairing platelet aggregation, in stark contrast to ibrutinib, makes it the gold-standard research tool for studying BTK inhibition in a platelet-sparing context [1].

Safety and Tolerability Studies in Chronic Autoimmune Disease Models

A superior alternative for long-term dosing studies in chronic autoimmune disease models (e.g., rheumatoid arthritis, asthma). Its reversible covalent binding mechanism is designed to offer a wider therapeutic window and reduced off-target toxicity compared to irreversible inhibitors, enabling more accurate modeling of safe, long-term therapeutic interventions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-Rilzabrutinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.